molecular formula C16H16ClNO3 B14549340 3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one CAS No. 62152-77-6

3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one

Cat. No.: B14549340
CAS No.: 62152-77-6
M. Wt: 305.75 g/mol
InChI Key: BLZYWXGZFYZMPZ-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one is an organic compound with a complex structure that includes a chlorophenoxy group, a methylbutanoyl chain, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 3-methylbutanoyl chloride to form 3-(4-chlorophenoxy)-3-methylbutanoic acid. This intermediate is then reacted with 2-pyridone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

62152-77-6

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

3-[3-(4-chlorophenoxy)-3-methylbutanoyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H16ClNO3/c1-16(2,21-12-7-5-11(17)6-8-12)10-14(19)13-4-3-9-18-15(13)20/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

BLZYWXGZFYZMPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CNC1=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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